1-Methylimidazole-d3 1-Methylimidazole-d3 A metabolite of 1-methyl-2-thioimidazole (methimazole). It inhibits bone resorption.

Brand Name: Vulcanchem
CAS No.: 16650-76-3
VCID: VC20794469
InChI: InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3
SMILES: CN1C=CN=C1
Molecular Formula: C4H6N2
Molecular Weight: 85.12 g/mol

1-Methylimidazole-d3

CAS No.: 16650-76-3

Cat. No.: VC20794469

Molecular Formula: C4H6N2

Molecular Weight: 85.12 g/mol

* For research use only. Not for human or veterinary use.

1-Methylimidazole-d3 - 16650-76-3

Specification

CAS No. 16650-76-3
Molecular Formula C4H6N2
Molecular Weight 85.12 g/mol
IUPAC Name 1-(trideuteriomethyl)imidazole
Standard InChI InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3
Standard InChI Key MCTWTZJPVLRJOU-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C=CN=C1
SMILES CN1C=CN=C1
Canonical SMILES CN1C=CN=C1

Introduction

Chemical Structure and Variants

1-Methylimidazole-d3 refers to a family of deuterated derivatives of 1-methylimidazole, a heterocyclic compound featuring a five-membered aromatic ring containing two nitrogen atoms. The deuterium labeling in this compound occurs at specific positions, resulting in distinct isomeric variants that maintain the core imidazole structure while incorporating heavy hydrogen atoms.

Structural Variants and Nomenclature

The deuteration pattern in 1-methylimidazole-d3 determines the specific variant, with two primary types being recognized in scientific literature:

Ring-Deuterated Variant: In 2,4,5-trideutero-1-methylimidazole (CAS 4166-68-1), deuterium atoms replace hydrogens at positions 2, 4, and 5 of the imidazole ring while leaving the methyl group unchanged .

Methyl-Deuterated Variant: In 1-methyl-d3-imidazole (CAS 16650-76-3), all three hydrogen atoms of the methyl group are replaced with deuterium, while the imidazole ring retains its regular hydrogen atoms .

Both variants possess a molecular weight of 85.12 g/mol, approximately 3 atomic mass units higher than the non-deuterated parent compound. This mass difference is crucial for their application in mass spectrometry-based analytical methods.

Physical and Chemical Properties

1-Methylimidazole-d3 exhibits physical and chemical properties that closely mirror those of non-deuterated 1-methylimidazole, while the isotopic substitution introduces subtle but analytically significant differences. The compound exhibits moderate hydrophilicity, making it compatible with both aqueous and organic solvent systems in analytical applications.

Table 1: Key Physical Properties of 1-Methylimidazole-d3

PropertyValue
Molecular Weight85.12 g/mol
State at Room TemperatureColorless liquid
Boiling PointApproximately 198.7°C
Storage Requirements-20°C for long-term stability
Shelf LifeUp to 3 years (powder form)

The compound's stability under standard laboratory conditions makes it particularly valuable for research applications requiring consistent isotopic labeling over extended experimental timeframes.

Synthesis Methods

The synthesis of 1-methylimidazole-d3 can be accomplished through several routes, with the choice of method typically depending on whether methyl-group deuteration or ring deuteration is desired. Multiple synthetic approaches have been documented in scientific literature, providing options for laboratory-scale production of this specialized compound.

Methylation of Sodium Imidazolate

A well-established method for synthesizing 1-methyl-d3-imidazole involves the methylation of sodium imidazolate using deuterated methyl iodide (CD3I). This approach has been documented in various publications with minor modifications to optimize yield and purity .

The procedure typically follows these steps:

  • Preparation of sodium imidazolate through deprotonation of imidazole with a strong base

  • Reaction with deuterated methyl iodide in an appropriate solvent system

  • Purification by extraction and vacuum distillation

One detailed procedure described in the literature involves suspending finely ground sodium imidazolate (28.00 g, 0.31 mol) in dry acetonitrile (350 mL) under nitrogen atmosphere, cooled to 15°C. [D3]-methyl iodide (45.18 g, 19.4 mL, 0.31 mol) is added dropwise over 3 hours, during which a yellow color develops. After stirring at 15°C for 3-5 additional hours and then at room temperature for 3 days, the solvent is removed under vacuum. The resulting orange residue is extracted with dry dichloromethane, and the product is purified by vacuum distillation, yielding a colorless liquid (19.4 g, 73% yield) .

Catalytic Deuteration Methods

Alternative synthesis methods employ catalytic approaches to achieve either methyl-group or ring deuteration. One such method utilizes a ruthenium catalyst in conjunction with deuterated methanol as the deuterium source .

The procedure described by Yelle et al. involves:

  • Combining imidazole (10.89 g, 160 mmol), tributylphosphite (2.30 g, 9.2 mmol), and ruthenium chloride hydrate (0.64 g, 3.1 mmol) with methanol-d4 (20 g, 555 mmol) in dioxane (300 ml)

  • Heating the reaction mixture to 200°C under pressure (44 bar) for 19 hours

  • Cooling, depressurizing, and purifying by vacuum distillation to obtain 1-methyl-d3-imidazole as a colorless liquid (9.01 g, 66.2% yield)

Ring Deuteration Procedures

For applications requiring deuteration of the imidazole ring positions, additional exchange procedures can be performed on 1-methyl-d3-imidazole to produce fully deuterated variants (1-methylimidazole-d6). This procedure typically employs palladium catalysts and D2O under controlled conditions .

The exchange procedure involves:

  • Reducing palladium catalyst under hydrogen

  • Dissolving 1-methyl-d3-imidazole in D2O and combining with the reduced catalyst

  • Heating under pressure at elevated temperatures

  • Filtering, purifying, and analyzing the degree of deuteration

Analysis of the resulting product typically shows a distribution of deuterated species, including 1-methyl-d3-imidazole (27%), 1-methyl-d3-imidazole-d (40%), 1-methyl-d3-imidazole-d2 (26%), and fully deuterated 1-methylimidazole-d6 (7%) .

Spectroscopic Characteristics

The deuteration of 1-methylimidazole produces distinct spectroscopic signatures that differentiate these compounds from their non-deuterated counterparts. These spectroscopic properties are essential for confirming successful synthesis and for applications in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive confirmation of the deuteration pattern in 1-methylimidazole-d3. The spectra show characteristic patterns depending on whether the methyl group or the ring positions are deuterated.

For 1-methyl-d3-imidazole, the proton NMR spectrum (400 MHz, CDCl3) shows:

  • δH 6.82 (H-4, s), 6.98 (H-5, s), 7.36 (H-2, s)

The carbon-13 NMR spectrum reveals:

  • δC 119.83 (C-5), 129.11, 128.96 (C-4, d), 137.56 (C-2), 32.39 (CD3, septet, 1J13C–2H = 21 Hz)

The characteristic septet pattern for the deuterated methyl carbon at 32.39 ppm confirms successful deuteration at this position.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC/MS) analysis provides further confirmation of deuteration, with 1-methyl-d3-imidazole showing a characteristic fragmentation pattern:

  • m/z (EI) 88 (28.2), 87 (96.0), 86 (148.8), 85 (M+, 100.0)

The molecular ion peak at m/z 85 corresponds to the expected molecular weight of the deuterated compound.

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-methylimidazole and its deuterated derivatives reveals characteristic differences in vibrational modes. The IR spectra can be calculated using computational methods such as TRAVIS software with appropriate quantum correction factors .

For mixtures containing 1-methylimidazole, ATR-FTIR spectra show distinctive bands in the regions of:

  • 800-3000 cm-1 (broad range)

  • 1400-1700 cm-1 (carboxylate stretch region)

Temperature-dependent FTIR studies of mixtures containing 1-methylimidazole also reveal spectral changes that provide insights into the compound's behavior in solution .

Applications in Research and Industry

1-Methylimidazole-d3 serves as a valuable tool across multiple scientific disciplines, with applications ranging from analytical chemistry to pharmaceutical research. Its utility stems from the isotopic stability of deuterium, which minimizes metabolic interference while maintaining chemical behavior similar to non-deuterated 1-methylimidazole.

Analytical Chemistry Applications

In analytical chemistry, 1-methylimidazole-d3 serves as:

  • Internal Standard: The compound functions as a reliable internal standard for quantitative analysis of related compounds by mass spectrometry, offering distinctive mass separation without altering chromatographic behavior.

  • Reaction Mechanism Studies: Deuterium labeling allows researchers to track reaction pathways and mechanisms by monitoring the fate of specific positions during chemical transformations.

  • NMR Reference Standards: The distinct NMR signatures of deuterated positions make these compounds valuable as reference standards in complex mixture analysis.

Pharmaceutical Research

In pharmaceutical applications, 1-methylimidazole-d3 contributes to:

  • Metabolic Studies: The deuterium labeling allows researchers to track the metabolic fate of compounds containing imidazole structures, with minimal isotope effects on biological processes.

  • Drug Development: The compound serves as a building block for synthesizing deuterated drug candidates with potentially improved pharmacokinetic profiles.

  • Quantitative Bioanalysis: As an isotopically labeled internal standard, it enables precise quantification of drug compounds in biological matrices.

Materials Science

Emerging applications in materials science include:

  • Proton Conductivity Studies: Deuterated imidazole derivatives help elucidate proton transport mechanisms in materials such as fuel cell membranes.

  • Hydrogen Bonding Investigations: Studies of mixtures containing 1-methylimidazole provide insights into hydrogen bonding networks and their influence on material properties .

Current Research Findings

Recent research involving 1-methylimidazole-d3 has expanded understanding of its synthesis, properties, and applications. This section highlights key findings from contemporary studies.

Advanced Synthesis Strategies

Recent advancements in the synthesis of deuterated 1-methylimidazole derivatives have focused on improving yield, purity, and deuterium incorporation. The development of catalytic methods using ruthenium and palladium has enabled more efficient and selective deuteration procedures .

Researchers have demonstrated that selective deuteration of either the methyl group or the imidazole ring can be achieved through careful selection of reaction conditions and catalysts. For example, Yelle et al. reported a synthesis route achieving 66.2% yield of 1-methyl-d3-imidazole using ruthenium catalysis .

Spectroscopic Investigations

Detailed spectroscopic studies have provided insights into the structural and electronic properties of 1-methylimidazole-d3. Computational modeling combined with experimental spectroscopy has enhanced understanding of the compound's behavior in various environments.

Research by multiple groups has utilized infrared spectroscopy to investigate the interactions of 1-methylimidazole in mixtures with other compounds, such as acetic acid. These studies have revealed concentration-dependent spectral features and temperature effects that provide insights into molecular interactions .

Applications in Ionic Liquid Research

The deuterated variants of 1-methylimidazole have become valuable tools in the study of ionic liquids, particularly those based on imidazolium structures. The synthesis of [D28]-1-dodecyl-3-methylimidazolium bromide and related compounds demonstrates the utility of deuterated precursors in creating fully labeled ionic liquids for spectroscopic and dynamic studies .

These deuterated ionic liquids enable researchers to investigate diffusion processes, solvation dynamics, and interfacial behaviors using techniques such as NMR spectroscopy and neutron scattering, with applications in energy storage, catalysis, and separation science.

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